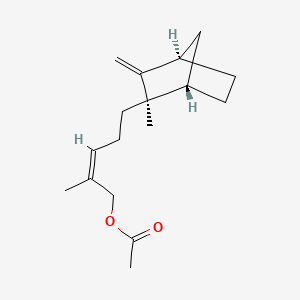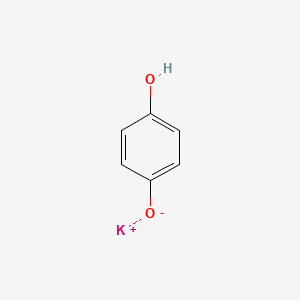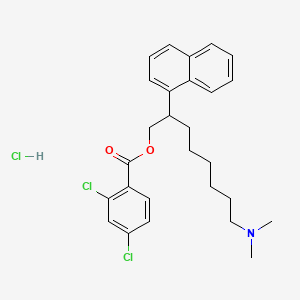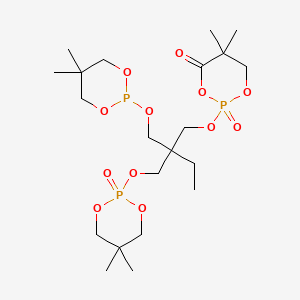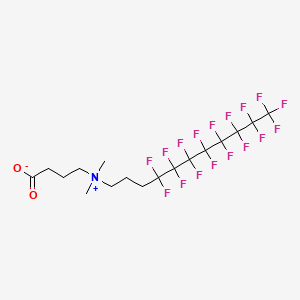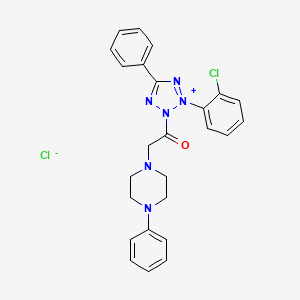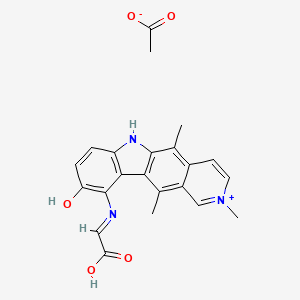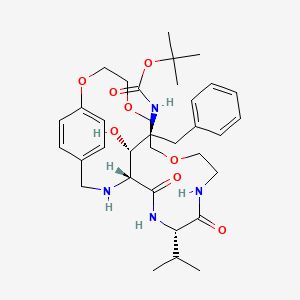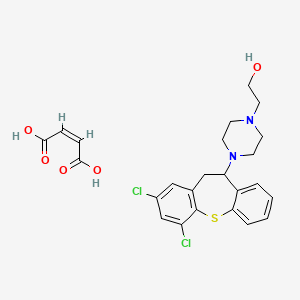
2,4-Dichloro-10-(4-(2-hydroxyethyl)piperazino)-10,11-dihydrodibenzo(b,f)thiepin maleate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,4-Dichloro-10-(4-(2-hydroxyethyl)piperazino)-10,11-dihydrodibenzo(b,f)thiepin maleate is a complex organic compound that belongs to the class of dibenzothiepin derivatives. These compounds are often studied for their potential pharmacological properties, including their use as antipsychotic or antidepressant agents.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,4-Dichloro-10-(4-(2-hydroxyethyl)piperazino)-10,11-dihydrodibenzo(b,f)thiepin maleate typically involves multiple steps, including:
Formation of the dibenzothiepin core: This can be achieved through cyclization reactions involving appropriate starting materials.
Chlorination: Introduction of chlorine atoms at the 2 and 4 positions using chlorinating agents such as thionyl chloride.
Piperazine substitution: Reaction of the dibenzothiepin derivative with 2-hydroxyethylpiperazine under suitable conditions.
Formation of the maleate salt: The final compound is often converted to its maleate salt form for improved stability and solubility.
Industrial Production Methods
Industrial production methods may involve optimization of the above synthetic routes to ensure high yield and purity. This includes the use of automated reactors, precise control of reaction conditions, and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the piperazine moiety.
Reduction: Reduction reactions can occur at the dibenzothiepin core.
Substitution: Halogen atoms (chlorine) can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidizing agents: Hydrogen peroxide, potassium permanganate.
Reducing agents: Lithium aluminum hydride, sodium borohydride.
Substitution reagents: Nucleophiles such as amines or thiols.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce a variety of functionalized compounds.
Scientific Research Applications
2,4-Dichloro-10-(4-(2-hydroxyethyl)piperazino)-10,11-dihydrodibenzo(b,f)thiepin maleate has been studied for various scientific research applications, including:
Chemistry: As a model compound for studying reaction mechanisms and synthetic methodologies.
Biology: Investigating its effects on cellular processes and potential as a biochemical tool.
Medicine: Exploring its pharmacological properties, such as antipsychotic or antidepressant effects.
Industry: Potential use in the development of new therapeutic agents or chemical intermediates.
Mechanism of Action
The mechanism of action of 2,4-Dichloro-10-(4-(2-hydroxyethyl)piperazino)-10,11-dihydrodibenzo(b,f)thiepin maleate involves interaction with specific molecular targets, such as neurotransmitter receptors or enzymes. The compound may modulate the activity of these targets, leading to changes in cellular signaling pathways and physiological effects.
Comparison with Similar Compounds
Similar Compounds
Chlorpromazine: Another dibenzothiepin derivative with antipsychotic properties.
Thioridazine: Similar structure and pharmacological effects.
Fluphenazine: A related compound with similar therapeutic uses.
Uniqueness
2,4-Dichloro-10-(4-(2-hydroxyethyl)piperazino)-10,11-dihydrodibenzo(b,f)thiepin maleate is unique due to its specific substitution pattern and the presence of the hydroxyethylpiperazine moiety, which may confer distinct pharmacological properties compared to other similar compounds.
Properties
CAS No. |
93080-32-1 |
|---|---|
Molecular Formula |
C24H26Cl2N2O5S |
Molecular Weight |
525.4 g/mol |
IUPAC Name |
(Z)-but-2-enedioic acid;2-[4-(1,3-dichloro-5,6-dihydrobenzo[b][1]benzothiepin-6-yl)piperazin-1-yl]ethanol |
InChI |
InChI=1S/C20H22Cl2N2OS.C4H4O4/c21-15-11-14-12-18(24-7-5-23(6-8-24)9-10-25)16-3-1-2-4-19(16)26-20(14)17(22)13-15;5-3(6)1-2-4(7)8/h1-4,11,13,18,25H,5-10,12H2;1-2H,(H,5,6)(H,7,8)/b;2-1- |
InChI Key |
SFNOLNMVTABFHD-BTJKTKAUSA-N |
Isomeric SMILES |
C1CN(CCN1CCO)C2CC3=C(C(=CC(=C3)Cl)Cl)SC4=CC=CC=C24.C(=C\C(=O)O)\C(=O)O |
Canonical SMILES |
C1CN(CCN1CCO)C2CC3=C(C(=CC(=C3)Cl)Cl)SC4=CC=CC=C24.C(=CC(=O)O)C(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


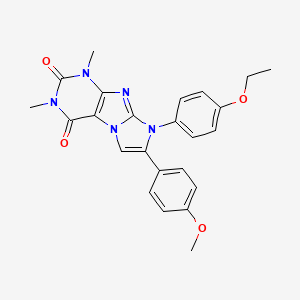
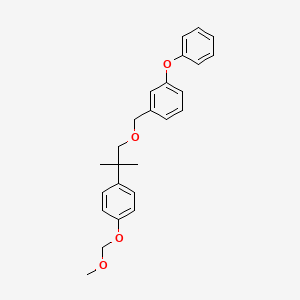
![Phosphonic acid, [[(phosphonomethyl)imino]bis[2,1-ethanediylnitrilobis(methylene)]]tetrakis-, hexasodium salt](/img/structure/B12756914.png)
